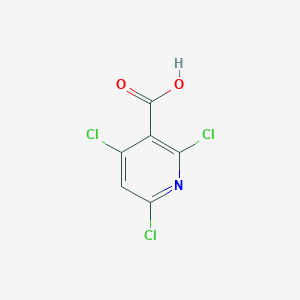

2,4,6-Trichloropyridine-3-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-trichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORBTGOVTLGEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596978 | |

| Record name | 2,4,6-Trichloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69422-72-6 | |

| Record name | 2,4,6-Trichloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Trichloropyridine 3 Carboxylic Acid

Direct Synthesis Approaches

Direct synthesis of a highly substituted molecule like 2,4,6-trichloropyridine-3-carboxylic acid from simple pyridine (B92270) in a single step is exceptionally challenging and not a commonly reported method. The pyridine ring is an electron-deficient π-system, which makes it inherently resistant to electrophilic aromatic substitution reactions like halogenation. nih.gov Achieving regioselective introduction of three chlorine atoms and a carboxylic acid group at specific positions (2, 3, 4, and 6) simultaneously would require overcoming significant hurdles in controlling reactivity and selectivity. One-pot syntheses are more commonly associated with the formation of the pyridine ring itself from acyclic precursors, such as the Krohnke or Hantzsch pyridine syntheses, which are used to produce differently substituted pyridines. derpharmachemica.compharmaguideline.com

Multi-step Synthetic Routes

Due to the challenges of direct synthesis, multi-step routes are the standard for producing complex molecules like this compound. These routes involve the sequential modification of a pyridine core or a suitable precursor.

The functionalization of a pre-existing pyridine ring is a cornerstone of synthesizing its complex derivatives. This strategy allows for the stepwise introduction of substituents, providing greater control over the final structure. For instance, the synthesis can begin with a pyridine derivative that already possesses some of the required functional groups. Pyridine-3-carboxylic acid (nicotinic acid) and its analogs are common starting points in medicinal chemistry and can serve as precursors. nih.gov The presence of the carboxylic acid group influences the reactivity of the ring, although its directing effects can be complex. Derivatization often involves activating the pyridine ring to make it more amenable to substitution, for example, by converting it to a pyridine N-oxide, which alters the electronic properties of the ring and facilitates substitutions at the 2- and 4-positions. nih.govresearchgate.net

Several methods exist for introducing a carboxylic acid group onto a pyridine ring at the 3-position. If not starting with a pre-existing carboxylated pyridine like nicotinic acid, the carboxyl group can be installed through various transformations. nih.govwikipedia.org Common strategies include:

Oxidation of an alkyl group: If a precursor with a methyl or other alkyl group at the 3-position is available, it can be oxidized to a carboxylic acid using strong oxidizing agents.

Hydrolysis of a nitrile: The Sandmeyer reaction can be used to convert an amino group at the 3-position into a nitrile (cyano group), which can then be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Carbonation of an organometallic intermediate: A halogenated pyridine can be converted into an organolithium or Grignard reagent, which then reacts with carbon dioxide to form the corresponding carboxylate after an acidic workup.

The choice of method depends on the other substituents present on the ring to ensure compatibility and avoid unwanted side reactions.

Achieving the specific 2,4,6-trichloro substitution pattern requires precise control over the halogenation process. The halogenation of pyridines is a synthetically challenging transformation. digitellinc.com

Electrophilic Halogenation: Direct electrophilic halogenation of pyridine is difficult and typically requires harsh conditions. nih.gov The reaction tends to occur at the 3- and 5-positions, but achieving trisubstitution with high regioselectivity is not straightforward. digitellinc.comchemrxiv.org

Pyridine N-Oxides: A widely used strategy to control regioselectivity involves the use of pyridine N-oxides. The N-oxide activates the ring, particularly at the 2-, 4-, and 6-positions, towards both electrophilic and nucleophilic attack. researchgate.net For example, 2,6-dichloropyridine (B45657) can be converted to its N-oxide, which is then chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl₃). google.com This method provides a reliable route to 2,4,6-trichloropyridine (B96486). google.com

Dearomatization Strategies: Modern methods have been developed that involve the temporary dearomatization of the pyridine ring. For example, the use of designed phosphine reagents or the formation of Zincke imine intermediates can transform the pyridine into a more reactive alkene-like system, allowing for highly regioselective halogenation at specific positions under mild conditions. nih.govchemrxiv.org

| Halogenation Strategy | Target Positions | Typical Conditions | Key Features |

| Electrophilic Halogenation | C3, C5 | Strong acids, high temperatures | Low selectivity for polysubstitution nih.govdigitellinc.com |

| Via Pyridine N-Oxide | C2, C4, C6 | POCl₃, Oxalyl chloride | Excellent regioselectivity at C4 researchgate.netgoogle.com |

| Zincke Imine Intermediates | C3 | N-halosuccinimides, mild conditions | High 3-selectivity via ring-opening/closing chemrxiv.org |

| Phosphine Reagents | C2, C4 | Designed phosphines, Tf₂O | Base-switchable regioselectivity nih.gov |

Utilization of Precursor Compounds in Synthesis

A logical precursor for this synthesis is 2,6-dichloropyridine. A published synthetic method for 2,4,6-trichloropyridine starts with 2,6-dichloropyridine, which is first oxidized to 2,6-dichloropyridine N-oxide using hydrogen peroxide. This intermediate is then reacted with phosphorus oxychloride under reflux conditions to introduce the third chlorine atom at the 4-position, yielding 2,4,6-trichloropyridine with high purity and yield. google.com From this trichloropyridine intermediate, subsequent steps would be required to introduce the carboxylic acid group at the 3-position, likely via a metalation-carboxylation sequence.

Alternatively, one could start with a derivative of nicotinic acid (3-pyridinecarboxylic acid) and perform sequential chlorination steps. nih.govnih.gov However, controlling the regioselectivity of three separate chlorination steps on this substrate would be a significant challenge. Other highly chlorinated pyridines, such as 3,4,5,6-tetrachloropyridine-2-carboxylic acid, serve as building blocks in agrochemical synthesis and demonstrate the utility of polychlorinated pyridine carboxylic acids as synthetic intermediates.

Example Synthesis Route for a Trichloropyridine Precursor google.com

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Oxidation | 2,6-Dichloropyridine | H₂O₂, Trifluoroacetic acid, Catalyst (e.g., MoO₃) | 2,6-Dichloropyridine N-oxide | High |

| 2. Chlorination | 2,6-Dichloropyridine N-oxide | POCl₃ (reflux) | 2,4,6-Trichloropyridine | >75% |

Emerging Synthetic Strategies for Trichloropyridine Derivatives

The field of synthetic chemistry is continuously evolving, with new methods that offer milder conditions, higher efficiency, and novel reactivity. For the synthesis of complex trichloropyridine derivatives, several emerging strategies hold promise:

Catalytic C-H Functionalization: Direct C-H activation and functionalization is a powerful tool that avoids the need for pre-functionalized starting materials. While challenging for electron-deficient pyridines, ongoing research aims to develop catalysts capable of selectively halogenating or carboxylating specific C-H bonds.

Photoredox Catalysis: Visible-light-enabled reactions provide new pathways for pyridine functionalization. For instance, a biomimetic aza-6π electrocyclization under visible light can provide diverse pyridines, which could then be further modified. organic-chemistry.org

Nanoparticle Catalysis: The use of recoverable magnetic nanoparticles as catalysts is gaining traction for the synthesis of pyridine rings, such as in one-pot three-component reactions to form 2,4,6-triaryl pyridines. orgchemres.org These eco-friendly catalysts offer advantages in terms of separation and reusability and could be adapted for other pyridine syntheses. orgchemres.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, which is particularly useful for hazardous or highly exothermic reactions, such as certain halogenations. This can lead to improved yields and safety.

These modern techniques are expanding the toolkit available to chemists for the construction of highly substituted heterocycles like this compound. derpharmachemica.com

Chemical Reactivity and Mechanistic Studies of 2,4,6 Trichloropyridine 3 Carboxylic Acid

Reactivity of the Pyridine (B92270) Nucleus

The presence of the electronegative nitrogen atom in the pyridine ring decreases electron density at the carbon atoms, particularly at the positions ortho (2, 6) and para (4) to the nitrogen. uoanbar.edu.iq This inherent electron deficiency, further amplified by the inductive effect of three chlorine atoms, deactivates the ring towards electrophilic substitution but markedly activates it for nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqlibretexts.org

Nucleophilic aromatic substitution (SNAr) on the 2,4,6-trichloropyridine-3-carboxylic acid nucleus proceeds through a well-established two-step addition-elimination mechanism. nih.gov The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This initial addition step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. libretexts.orgnih.gov

The regioselectivity of nucleophilic aromatic substitution on the this compound ring is determined by the relative stability of the possible Meisenheimer intermediates formed upon nucleophilic attack at the C-2, C-4, and C-6 positions. All three positions are activated towards nucleophilic attack because they are ortho or para to the ring nitrogen, allowing for effective resonance stabilization of the intermediate. uoanbar.edu.iqvaia.com

In general, for pyridine systems, nucleophilic attack is favored at the 2- and 4-positions. uoanbar.edu.iq The substitution pattern in this compound is influenced by a combination of electronic and steric factors. The carboxylic acid group at the 3-position exerts an additional electron-withdrawing effect, further modifying the electron density at adjacent carbons. While extensive experimental data on this specific molecule is limited, studies on analogous systems like 2,4-dichloroquinazolines consistently show high regioselectivity for substitution at the 4-position. mdpi.com This preference is attributed to the greater stability of the corresponding reaction intermediate. For this compound, the relative reactivity of the C-2, C-4, and C-6 positions will depend on the specific nucleophile and reaction conditions employed.

Table 1: Factors Influencing Regioselectivity in SNAr Reactions

| Position of Attack | Electronic Factors | Steric Factors |

|---|---|---|

| C-2 | Activated (ortho to N). Stabilized intermediate. Potentially influenced by adjacent COOH group. | Steric hindrance from the adjacent carboxylic acid group at C-3 may be significant. |

| C-4 | Activated (para to N). Stabilized intermediate. Generally a highly reactive site in pyridines. | Less sterically hindered compared to the C-2 and C-6 positions. |

| C-6 | Activated (ortho to N). Stabilized intermediate. | Steric hindrance from the adjacent chlorine atom at C-5 (part of the pyridine ring) is less than the COOH group at C-2. |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the ring is a versatile functional handle that can undergo a range of transformations to produce various derivatives, such as esters and amides.

Esterification of this compound can be achieved through several standard synthetic methodologies. The reaction involves the condensation of the carboxylic acid with an alcohol. Due to the electron-deficient nature of the pyridine ring, the acidity of the carboxylic acid is enhanced, which can influence reaction conditions. Common methods include direct acid-catalyzed esterification (Fischer esterification) with an excess of alcohol or the use of coupling agents to activate the carboxylic acid.

One widely used method for esterification under mild conditions involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the desired ester. fishersci.co.uk

Table 2: Common Reagents for Esterification

| Reagent/Method | Typical Conditions | Mechanism Highlights |

|---|---|---|

| SOCl₂ or POCl₃ | Alcohol, often with heating. derpharmachemica.com | The carboxylic acid is first converted to a more reactive acyl chloride, which then reacts with the alcohol. derpharmachemica.com |

| DCC / DMAP | Alcohol, aprotic solvent (e.g., dichloromethane) at 0°C to room temperature. orgsyn.org | DCC activates the carboxyl group, and DMAP acts as an acyl transfer catalyst. orgsyn.org |

| Yamaguchi Reagent | 1. 2,4,6-Trichlorobenzoyl chloride, Et₃N. 2. Alcohol, DMAP. | Forms a mixed anhydride (B1165640) which is highly reactive towards the alcohol in the presence of DMAP. organic-chemistry.orgwikipedia.org |

The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct condensation requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated in situ using a variety of coupling reagents. growingscience.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. core.ac.uk

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). fishersci.co.ukgrowingscience.com The choice of reagent and conditions can be tailored to the specific substrates to ensure high yields and minimize side reactions. growingscience.com

Alternatively, the carboxylic acid can be converted into a more reactive acyl derivative, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride can then readily react with an amine to form the corresponding amide with high efficiency.

Table 3: Selected Coupling Reagents for Amide Synthesis

| Reagent | Full Name | Byproducts | Key Features |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive and effective, but the DCU byproduct can be difficult to remove. fishersci.co.uk |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup. Often used with HOBt to suppress side reactions. fishersci.co.uk |

| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Tetramethylurea | Highly efficient and fast-acting, particularly for hindered substrates. growingscience.com |

| CDI | 1,1'-Carbonyldiimidazole | Imidazole, CO₂ | Forms a reactive acylimidazolide intermediate; byproducts are generally easy to remove. uran.ua |

Halogen Atom Reactivity and Exchange Reactions

The chlorine atoms on the pyridine ring, being attached to an aromatic system, are generally unreactive under standard nucleophilic substitution (SN1/SN2) conditions. libretexts.org However, as discussed, they are activated for SNAr reactions. Beyond substitution with carbon, nitrogen, or oxygen nucleophiles, the halogen atoms can potentially undergo exchange reactions, often referred to as Finkelstein-type reactions.

The aromatic Finkelstein reaction involves the substitution of one halogen for another. The exchange of an aryl chloride for an iodide or bromide is typically challenging and often requires transition metal catalysis, for example, using copper or nickel salts. researchgate.net These reactions proceed under specific conditions and allow for the synthesis of other halogenated pyridine derivatives. The relative ease of substitution would likely follow the same regiochemical principles as other SNAr reactions, with the C-4 and C-2/C-6 positions being the most probable sites for exchange, though this can be influenced by the specific catalytic system employed.

Lack of Sufficient Data on the Complexation Chemistry of this compound

A thorough review of available scientific literature reveals a significant gap in the documented research concerning the complexation chemistry and ligand properties of this compound. Extensive searches have not yielded specific studies detailing its coordination behavior with metal ions.

Consequently, information regarding the following aspects of its chemistry is not available in the public domain:

Coordination Modes: There is no published research describing the specific ways in which this compound binds to metal centers. The potential for this molecule to act as a monodentate, bidentate, or bridging ligand has not been experimentally determined or computationally modeled.

Metal Complex Formation: Scientific literature lacks reports on the successful synthesis and characterization of metal complexes involving this compound as a ligand. As a result, there are no examples of specific complexes formed with transition metals, lanthanides, or other metal ions.

Structural and Electronic Properties: Without isolated and characterized metal complexes, there is no data available on their structural features (such as bond lengths, bond angles, and coordination geometries) or their electronic properties (such as magnetic susceptibility or spectroscopic data).

Due to the absence of these fundamental research findings, a detailed and scientifically accurate article on the "Complexation Chemistry and Ligand Properties" of this compound, as per the requested outline, cannot be generated at this time. The necessary experimental data to create informative data tables and a thorough discussion of its reactivity as a ligand are not present in the current body of scientific knowledge.

While research exists for structurally related pyridine carboxylic acids, such as 2,4,6-pyridinetricarboxylic acid, this information cannot be extrapolated to this compound due to the significant electronic and steric differences imparted by the chloro substituents.

Further experimental investigation is required to elucidate the coordination chemistry of this particular compound.

Derivatives and Analogs of 2,4,6 Trichloropyridine 3 Carboxylic Acid

Synthesis and Structural Diversification of Analogs

The synthesis of analogs of 2,4,6-trichloropyridine-3-carboxylic acid often begins with the modification of the pyridine (B92270) ring itself. One common approach involves the one-pot condensation of substituted acetophenones with various aldehydes and ammonium (B1175870) acetate, a method that allows for the creation of diverse 2,4,6-triaryl pyridine structures. derpharmachemica.com Another synthetic route starts from 2,6-dichloropyridine (B45657), which undergoes oxidation to form 2,6-dichloropyridine nitrogen oxide, followed by a chlorination reaction with phosphorus oxychloride to yield 2,4,6-trichloropyridine (B96486). google.com This trichlorinated intermediate can then be further functionalized.

Functional Group Modifications of the Core Structure

Functional group modifications are central to altering the electronic, steric, and solubility characteristics of the this compound core. ashp.org The carboxylic acid group is a primary site for such modifications. It can be readily converted into a variety of other functional groups, significantly expanding the chemical space of accessible derivatives.

Key modifications include:

Esterification: Reaction with various alcohols yields esters, which can alter the compound's lipophilicity and membrane permeability.

Amidation: Formation of amides by reacting with amines introduces new hydrogen bonding capabilities and can significantly impact biological target interactions. nih.gov Pyridine-3-carboxamide analogs have been synthesized and shown to possess a range of biological activities. nih.gov

Substitution of Chlorine Atoms: The chlorine atoms on the pyridine ring can be replaced by other functional groups through nucleophilic substitution reactions, allowing for fine-tuning of the electronic properties of the ring.

These modifications are crucial for probing structure-activity relationships and optimizing the desired biological effects of the parent compound. The ability to donate or withdraw electrons, form hydrogen bonds, and interact with biological targets can be systematically adjusted through these chemical transformations. ashp.org

Exploration of Related Halogenated Pyridine Carboxylic Acids (e.g., Picloram (B1677784), Clopyralid (B1669233), Aminopyralid)

The study of this compound is informed by the extensive research on other halogenated pyridine carboxylic acids that have found widespread use, particularly as herbicides. These compounds share a common structural motif—a halogenated pyridine ring bearing a carboxylic acid group—and their biological activities provide valuable context. wikipedia.orgwikipedia.orgnih.gov

Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid): Introduced in 1963, Picloram is a systemic herbicide effective against woody plants and broad-leaved weeds. who.intwikipedia.org It is synthesized from α-picoline through a process of chlorination, amination, and hydrolysis. who.int Picloram acts as a synthetic auxin, disrupting plant growth processes. beyondpesticides.orginvasive.org

Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid): Clopyralid is another selective herbicide used to control broadleaf weeds, particularly thistles and clovers. wikipedia.orgchemeurope.com Like Picloram, it is a member of the picolinic acid family and functions as an auxin mimic, causing uncontrolled plant growth. nih.govinvasive.org

Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid): A more recent addition, Aminopyralid was first registered for use in 2005. wikipedia.org It is also a selective herbicide for broadleaf weed control. wikipedia.org Its synthesis can involve the hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. herts.ac.ukchemicalbook.com

The table below summarizes key properties of these related compounds.

| Compound | IUPAC Name | Chemical Formula | Molar Mass ( g/mol ) | Key Use |

| Picloram | 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid | C₆H₃Cl₃N₂O₂ | 241.46 | Herbicide wikipedia.org |

| Clopyralid | 3,6-Dichloropyridine-2-carboxylic acid | C₆H₃Cl₂NO₂ | 192.00 | Herbicide wikipedia.org |

| Aminopyralid | 4-Amino-3,6-dichloropyridine-2-carboxylic acid | C₆H₄Cl₂N₂O₂ | 207.02 | Herbicide wikipedia.org |

These analogs demonstrate that variations in the number and position of chlorine atoms, as well as the presence of other functional groups like amines, can significantly influence the biological activity and selectivity of pyridine carboxylic acids.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For pyridine derivatives, SAR studies have revealed several key principles. The type, position, and number of substituents on the pyridine ring can dramatically alter a compound's efficacy. nih.gov

For instance, in the context of herbicidal activity, the specific arrangement of halogen atoms and the carboxylic acid group is critical for auxin-mimicking effects. invasive.org Modifications to these groups can lead to changes in selectivity and potency. Research has shown that the presence of halogen atoms on the pyridine ring can influence the molecule's interaction with its biological target. mdpi.com

In other biological contexts, such as antimicrobial or anticancer activity, SAR studies have shown that introducing different functional groups can lead to varied outcomes. For example, the addition of bulky groups or certain halogen atoms can sometimes decrease antiproliferative activity, while other modifications can enhance it. nih.gov The analysis of pyridine carboxylic acid isomers and their derivatives continues to be an active area of research for the discovery of new enzyme inhibitors and other biologically active agents. nih.gov These studies rely on the systematic synthesis of analogs and their subsequent biological evaluation to build a comprehensive understanding of the structural requirements for a desired activity.

Computational Chemistry and Theoretical Investigations of 2,4,6 Trichloropyridine 3 Carboxylic Acid

Molecular Structure Elucidation and Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are employed to perform geometry optimization. This process calculates the electronic structure of the molecule to find the arrangement of atoms that corresponds to the lowest energy state. For 2,4,6-Trichloropyridine-3-carboxylic acid, a primary point of conformational variability is the dihedral angle defined by the C2-C3-C(arboxyl)-O(H) atoms. The rotation around the C3-C(arboxyl) bond can lead to different conformers.

Theoretical studies on similar molecules, such as 2-chloropyridine-3-carboxylic acid, have shown that the molecules are often nearly planar. researchgate.net Hydrogen bonds, both intramolecular between the carboxylic proton and the pyridine (B92270) nitrogen and intermolecular, play a significant role in stabilizing specific conformations in the solid state. researchgate.net In the case of this compound, an intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring is highly probable, leading to a more planar and rigid structure. A potential energy surface scan, where the energy is calculated for systematic rotations around the C-C bond, can identify the most stable conformers and the energy barriers between them.

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H2Cl3NO2 | nih.govchemnet.com |

| Molecular Weight | 226.44 g/mol | chemnet.com |

| Density | 1.728 g/cm³ | chemnet.com |

| Boiling Point | 357.4°C at 760 mmHg | chemnet.com |

| Flash Point | 169.9°C | chemnet.com |

Reaction Pathway Modeling and Energetics

Computational chemistry is instrumental in mapping the potential reaction pathways for the synthesis or degradation of a molecule. By modeling the transition states and intermediates, it is possible to calculate activation energies and reaction enthalpies, providing insight into reaction feasibility and kinetics.

For this compound, a plausible synthetic route could involve the oxidation of a corresponding methyl-substituted pyridine or the hydrolysis of a nitrile group. Theoretical modeling of such a reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and final products.

Transition State Search: Identifying the highest energy point along the reaction coordinate, known as the transition state (TS). This is a critical step as the energy of the TS determines the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

A potential reaction for this molecule could be decarboxylation, a common reaction for carboxylic acids. researchgate.net Modeling this process would help determine the temperature and conditions required for the reaction to proceed, by calculating the activation energy for the removal of CO2. Energetic data from these calculations provide a theoretical basis for optimizing reaction conditions in a laboratory setting, potentially reducing the need for extensive experimental screening.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. frontiersin.org These models are built on calculated molecular descriptors, which are numerical representations of a molecule's properties. cadaster.eu For this compound, a variety of descriptors can be calculated to predict its potential behavior in biological and environmental systems.

Key descriptors include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area. frontiersin.org

Electronic descriptors: Related to the electron distribution, such as dipole moment and orbital energies (HOMO/LUMO).

Physicochemical descriptors: Such as the octanol-water partition coefficient (LogP), which predicts lipophilicity. dtic.mil

These descriptors for this compound could be used as inputs for existing QSAR models to predict properties like toxicity, bioaccumulation, or specific biological activities such as herbicidal or fungicidal potential, areas where related chloropyridine compounds have been explored. google.com The accuracy of such predictions depends heavily on the quality and applicability domain of the QSAR model used. dtic.mil

Table 2: Predicted Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor | Predicted Value/Type | Significance |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 2.6 (Predicted) | Indicates moderate lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 50.6 Ų (Predicted) | Relates to drug transport properties and bioavailability. |

| Hydrogen Bond Donors | 1 (The -COOH group) | Potential for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Acceptors | 3 (The N atom and two O atoms) | Potential for forming hydrogen bonds with biological targets. |

| Rotatable Bonds | 1 (The C-C bond of the carboxylic group) | Relates to conformational flexibility. |

Note: Predicted values are computationally derived and may vary between different software and algorithms.

Ligand-Target Docking and Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. nih.gov This method is fundamental in drug discovery for predicting the binding affinity and interaction mode of potential inhibitors. researchgate.net

For this compound, docking studies could explore its potential to inhibit various enzymes. Given that related pyridine carboxylic acid derivatives have shown antimicrobial activity, a plausible target for docking simulations could be a bacterial enzyme like DNA gyrase. nih.gov

A typical docking simulation would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a database (e.g., the Protein Data Bank).

Ligand Preparation: Generating the low-energy 3D conformer of this compound.

Docking Simulation: Using software to place the ligand into the active site of the receptor in various orientations and conformations, scoring each pose based on a scoring function that estimates binding affinity. nih.gov

The predicted binding mode would likely involve key interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely interacting with polar amino acid residues like serine, glutamic acid, or arginine in the active site. nih.gov

Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Pi-stacking: The aromatic pyridine ring could engage in π-π stacking or cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Table 3: Hypothetical Ligand-Target Interactions for this compound

| Molecular Feature | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interaction | Arginine, Lysine (B10760008), Histidine, Serine, Threonine |

| Pyridine Nitrogen | Hydrogen Bonding | Serine, Tyrosine, Glutamine, Asparagine |

| Chlorine Atoms (-Cl) | Halogen Bonding, Hydrophobic Interactions | Leucine, Isoleucine, Valine, Carbonyl oxygens |

| Pyridine Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |

Advanced Spectroscopic Property Predictions

Computational quantum chemistry methods can accurately predict various spectroscopic properties, aiding in the structural confirmation and analysis of novel compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, can yield theoretical chemical shifts that correlate well with experimental data. For this compound, calculations would predict the distinct shifts for the single aromatic proton and the six unique carbon atoms, influenced by the strong electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode (e.g., C=O stretch, O-H stretch, C-Cl stretch). These predictions are invaluable for assigning peaks in an experimental IR spectrum. For this molecule, strong characteristic peaks would be predicted for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and vibrations associated with the trichlorinated pyridine ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. These calculations provide the excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum, identifying the λmax values corresponding to π-π* and n-π* transitions within the aromatic system.

Environmental Fate, Degradation, and Ecotoxicological Considerations of 2,4,6 Trichloropyridine 3 Carboxylic Acid

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 2,4,6-trichloropyridine-3-carboxylic acid, the primary abiotic pathways considered are photolysis and hydrolysis.

Direct photolysis of this compound has not been extensively documented. However, studies on other chlorinated pyridine (B92270) derivatives indicate that photolytic transformation is a significant degradation route. For instance, the photolysis of 3,5,6-trichloro-2-pyridinol (TCP), a primary metabolite of the insecticide chlorpyrifos, occurs rapidly under UV irradiation. This process leads to the release of carbon dioxide, chloride ions, and the formation of various degradation products, including dichlorodihydroxypyridine isomers and products of reductive dechlorination researchgate.net.

Similarly, the photolysis of the herbicide triclopyr, which also contains a trichlorinated pyridine ring, in river water results in the formation of oxamic acid as the major photoproduct, alongside other low-molecular-weight carboxylic acids. In sterile buffered water, the major product is 5-chloro-3,6-dihydroxy-2-pyridinyloxyacetic acid researchgate.net. These findings suggest that the pyridine ring of this compound is susceptible to cleavage and transformation when exposed to sunlight, likely leading to a variety of smaller, more polar molecules.

Table 1: Photolytic Degradation Products of Structurally Similar Compounds

| Original Compound | Photolytic Conditions | Major Products Identified | Reference |

| 3,5,6-Trichloro-2-pyridinol (TCP) | UV Irradiation | CO2, Chloride, Dichlorodihydroxypyridine isomers | researchgate.net |

| Triclopyr | River Water | Oxamic acid, low-molecular-weight carboxylic acids | researchgate.net |

| Triclopyr | Sterile, pH 7-buffered water | 5-chloro-3,6-dihydroxy-2-pyridinyloxyacetic acid | researchgate.net |

There is a lack of specific data on the hydrolysis of this compound under typical environmental conditions (i.e., varying pH and temperature). Generally, the carbon-chlorine bonds on an aromatic ring, such as in pyridine, are stable and resistant to hydrolysis unless influenced by activating functional groups or extreme conditions. A patent describing the synthesis of a related compound, 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, indicates that hydrolysis of a nitrile precursor occurs under high temperatures (95-100°C) in the presence of strong acids or bases, conditions not typically found in the environment google.com. This suggests that this compound is likely to be chemically stable in aqueous environments with respect to hydrolysis at ambient temperatures and neutral pH.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a critical pathway for the breakdown of many organic pollutants in the environment. While no studies have specifically isolated microorganisms capable of degrading this compound, extensive research on the biodegradation of other chlorinated pyridines provides a strong basis for understanding potential mechanisms.

The microbial degradation of the closely related compound 3,5,6-trichloro-2-pyridinol (TCP) has been widely studied. Numerous bacterial and fungal species have been identified that can utilize TCP as a sole source of carbon and energy, or co-metabolize it. These microorganisms have been isolated from both soil and water environments.

For example, the bacterium Cupriavidus sp. strain DT-1, isolated from Chinese soil, can degrade both chlorpyrifos and its metabolite TCP researchgate.net. Inoculation of contaminated soil with this strain resulted in 100% degradation of chlorpyrifos and 94.3% degradation of TCP researchgate.net. Similarly, a Pseudomonas sp. (strain ATCC 700113) isolated from soil was found to mineralize TCP to carbon dioxide and chloride researchgate.net. Fungi, such as Cladosporium cladosporioides strain Hu-01, have also demonstrated the ability to completely metabolize both chlorpyrifos and TCP nih.govnih.gov. These examples indicate that microbial communities in soil and aquatic systems possess the metabolic capabilities to degrade trichlorinated pyridine structures.

Table 2: Microorganisms Capable of Degrading 3,5,6-Trichloro-2-pyridinol (TCP)

| Microorganism | Environment of Isolation | Degradation Capability | Reference |

| Cupriavidus sp. DT-1 | Soil | Degrades chlorpyrifos and TCP | researchgate.net |

| Pseudomonas sp. ATCC 700113 | Soil | Mineralizes TCP to CO2 and chloride | researchgate.net |

| Cladosporium cladosporioides Hu-01 | Enrichment culture | Degrades chlorpyrifos and TCP | nih.govnih.gov |

The biodegradation of chlorinated pyridines proceeds through a series of intermediate metabolites, involving dechlorination and ring cleavage. In the degradation of TCP by Cupriavidus sp. DT-1, the proposed pathway involves initial hydrolysis of the parent compound (chlorpyrifos) to TCP, followed by successive dechlorination steps to produce metabolites such as 5,6-dichloro-2-pyridinol, 6-chloro-2-pyridinol, and eventually 2-hydroxypyridine before the pyridine ring is broken down researchgate.net.

Table 3: Identified Metabolites in the Degradation of 3,5,6-Trichloro-2-pyridinol (TCP)

| Degrading Organism | Intermediate Metabolites | Pathway | Reference |

| Cupriavidus sp. DT-1 | 5,6-dichloro-2-pyridinol, 6-chloro-2-pyridinol, 2-hydroxypyridine | Successive dechlorination followed by ring cleavage | researchgate.net |

The breakdown of chlorinated aromatic compounds is facilitated by specific microbial enzymes. The initial step in the degradation of many chlorinated pesticides is often a hydrolysis reaction. For chlorpyrifos, the mpd gene, which encodes an organophosphate-degrading enzyme, is responsible for its hydrolysis to TCP researchgate.net.

Subsequent degradation of the chlorinated ring structure involves dehalogenase enzymes, which remove chlorine atoms. For example, 4-chlorobenzoate dehalogenase from Pseudomonas sp. has been shown to enzymatically dehalogenate chlorinated nitroaromatic compounds, replacing a chlorine atom with a hydroxyl group nih.gov. This type of hydrolytic dehalogenation is a common initial step in the aerobic degradation of chlorinated aromatic molecules. Following dechlorination, dioxygenase and monooxygenase enzymes are typically involved in cleaving the aromatic ring, making the carbon available for microbial metabolism. While the specific enzymes for this compound degradation are unknown, it is probable that a consortium of enzymes, including hydrolases, dehalogenases, and oxygenases, would be required for its complete mineralization.

Environmental Persistence and Mobility

There is currently no available research data detailing the environmental persistence and mobility of this compound in environmental compartments such as soil, water, or air. Studies on other pyridine carboxylic acids have shown that their environmental persistence can be a concern, as they may not fully break down during processes like composting vt.eduvt.edu. For instance, herbicides like picloram (B1677784) (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) are noted for their persistence, which allows them to remain effective for extended periods vt.eduvt.edu. However, specific metrics such as half-life in soil and water, potential for leaching, and sorption coefficients for this compound have not been documented in the reviewed literature.

Emerging Research Directions and Future Perspectives for 2,4,6 Trichloropyridine 3 Carboxylic Acid

Advanced Synthetic Methodologies for Complex Architectures

The trifunctional nature of 2,4,6-trichloropyridine-3-carboxylic acid, with its carboxylic acid group and multiple reactive chloro-substituents, positions it as a valuable building block for the synthesis of complex molecular architectures. The differential reactivity of the chlorine atoms at the 2, 4, and 6 positions of the pyridine (B92270) ring can be exploited to achieve selective functionalization through various cross-coupling reactions.

Future research is anticipated to focus on the regioselective Suzuki-Miyaura cross-coupling reactions of this compound with a variety of arylboronic acids. researchgate.net Such reactions would enable the synthesis of a diverse library of poly-aryl pyridine derivatives. The order of reactivity of the chloro-substituents is a key aspect to be investigated, which will be crucial for the controlled, stepwise introduction of different aryl groups.

Furthermore, this compound serves as a promising precursor for the synthesis of fused heterocyclic systems. ias.ac.inlongdom.orgnih.govresearchgate.net Intramolecular cyclization reactions, following the initial functionalization of one or more chloro-positions, could lead to the formation of novel polycyclic aromatic compounds with unique electronic and steric properties. The development of catalytic systems that can efficiently facilitate these complex transformations will be a significant area of investigation. nih.gov

Table 1: Potential Cross-Coupling Reactions with this compound

| Cross-Coupling Reaction | Reagent | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted pyridine-3-carboxylic acid |

| Sonogashira | Terminal alkyne | Alkynyl-substituted pyridine-3-carboxylic acid |

| Buchwald-Hartwig | Amine | Amino-substituted pyridine-3-carboxylic acid |

| Stille | Organostannane | Organo-substituted pyridine-3-carboxylic acid |

Development of Novel Bioactive Agents

Pyridine-3-carboxylic acid derivatives are known to exhibit a wide range of biological activities, making this compound a promising scaffold for the development of new therapeutic and agrochemical agents. mdpi.comresearchgate.netnih.govnih.govmdpi.com The presence of chlorine atoms can enhance the lipophilicity and metabolic stability of molecules, potentially leading to improved pharmacokinetic properties.

A significant area of future research will be the synthesis and evaluation of novel antimicrobial agents derived from this compound. mdpi.comresearchgate.netnih.govnih.govresearchgate.net By reacting the carboxylic acid moiety with various amines or alcohols, a library of amide and ester derivatives can be generated. These derivatives can then be screened for their activity against a panel of pathogenic bacteria and fungi. mdpi.comekb.egnih.gov The trichloro-substitution pattern offers opportunities for further modification to optimize antimicrobial potency and selectivity.

The development of novel herbicides is another promising avenue. nih.govresearchgate.netresearchgate.netmdpi.comvt.edu Pyridine carboxylic acids are a known class of herbicides that act as synthetic auxins, disrupting plant growth. vt.edu Research into the herbicidal activity of derivatives of this compound could lead to the discovery of new, more effective, and selective weed control agents. Structure-activity relationship (SAR) studies will be crucial in identifying the optimal substitution patterns for potent herbicidal activity.

Table 2: Potential Bioactive Derivatives of this compound

| Derivative Class | Potential Biological Activity |

| Amides | Antimicrobial, Antifungal |

| Esters | Antimicrobial, Herbicidal |

| Hydrazones | Antimicrobial |

| Fused Heterocycles | Anticancer, Antiviral |

Green Chemistry Principles in Synthesis and Application

The future development and application of this compound will increasingly be guided by the principles of green chemistry. This includes the development of more environmentally benign synthetic routes to the compound itself and its use in sustainable chemical processes.

Current industrial synthesis methods for chlorinated pyridines often involve harsh reaction conditions and the use of hazardous reagents. google.com Future research will likely focus on the development of catalytic methods for the synthesis of this compound that are more atom-economical and generate less waste. researchgate.netorgchemres.orgrsc.org For instance, catalytic chlorination using greener chlorinating agents and the use of reusable catalysts are areas ripe for exploration. A patented method for the synthesis of 2,4,6-trichloropyridine (B96486) reports high yield and purity, which aligns with the green chemistry principle of efficiency and is suitable for industrial production. google.com

In its application, this compound could be utilized as a building block in solvent-free or aqueous reaction media, reducing the reliance on volatile organic compounds. The catalytic reduction of related dichloropyridine-carboxylic acids has been demonstrated, suggesting that greener reduction methods could be developed for derivatives of this compound as well. researchgate.net

Role in Material Science and Supramolecular Chemistry

The rigid structure and the presence of multiple functional groups, including the carboxylic acid and chlorine atoms, make this compound a compelling candidate for applications in material science and supramolecular chemistry. rsc.orgresearchgate.netrsc.orgmdpi.com

The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can also participate in hydrogen bonding. The chlorine atoms can engage in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering to control the self-assembly of molecules in the solid state. nih.govnih.govdocumentsdelivered.comacs.orgacs.org The interplay of these interactions could be harnessed to construct novel supramolecular architectures with desired topologies and properties.

Furthermore, this compound has the potential to be used as an organic linker in the synthesis of metal-organic frameworks (MOFs). rsc.orgresearchgate.netrsc.org The carboxylic acid group can coordinate to metal ions, while the pyridine nitrogen and chlorine atoms could provide additional coordination sites or influence the porosity and functionality of the resulting framework. The electron-withdrawing nature of the chlorine atoms could also impact the electronic properties of the MOF, potentially leading to applications in catalysis, gas storage, or sensing.

Table 3: Intermolecular Interactions of this compound in Supramolecular Chemistry

| Functional Group | Potential Interaction | Role in Assembly |

| Carboxylic Acid | Hydrogen Bonding | Dimer formation, chain propagation |

| Pyridine Nitrogen | Hydrogen Bonding, Coordination | Synthon formation, metal coordination |

| Chlorine Atoms | Halogen Bonding | Directional control of packing, framework stabilization |

Q & A

Q. What are the key physicochemical properties of 2,4,6-Trichloropyridine-3-carboxylic acid, and how are they determined experimentally?

Answer: The compound (CAS 69422-72-6) has a molecular formula of C₆H₂Cl₃NO₂ and a molecular weight of 226.445 g/mol . Key properties include:

- Density : 1.728 g/cm³ (measured via pycnometry or gas displacement).

- Boiling point : 357.4°C at 760 mmHg (determined by differential scanning calorimetry or distillation under controlled pressure).

- Flash point : 169.9°C (using closed-cup methods like Pensky-Martens).

- Refractive index : 1.618 (measured via refractometry).

Experimental methods for characterization include HPLC for purity assessment (>98% by GC, as per industry standards), mass spectrometry for molecular weight confirmation, and FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Thermal stability can be assessed via TGA-DSC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.

- Storage : Store in a cool, dry place away from oxidizing agents and bases.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose according to local regulations (e.g., US EPA guidelines).

- Disposal : Follow 40 CFR Part 261 (US) or EU 91/156/EEC for hazardous waste. Avoid mixing with organic waste to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers design a synthesis route for this compound, and what purification challenges arise?

Answer: A plausible synthesis involves:

Chlorination of Pyridine Derivatives : Start with nicotinic acid (pyridine-3-carboxylic acid) and perform electrophilic chlorination using Cl₂ or SO₂Cl₂ under controlled conditions (0–5°C) to achieve 2,4,6-trichloro substitution.

Selective Hydrolysis : Optimize reaction time and temperature to avoid over-chlorination.

Q. Purification Challenges :

Q. What advanced analytical techniques resolve structural ambiguities in this compound and its derivatives?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Absence of aromatic protons confirms full chlorination.

- ¹³C NMR : Peaks at ~125–140 ppm indicate chlorine-substituted carbons.

- X-ray Crystallography : Resolves hydrogen bonding networks (e.g., carboxylic acid dimerization) and confirms substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 224.915 for [M-H]⁻) .

Q. How does the electronic structure of the trichloropyridine ring influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing Cl groups deactivate the pyridine ring , directing electrophilic attacks to the meta position relative to the carboxylic acid. This enhances stability in Suzuki-Miyaura couplings but reduces nucleophilic substitution rates. Computational studies (DFT) show reduced electron density at C-5, making it less reactive toward palladium catalysts .

Q. How can researchers address contradictions in degradation product data during stability studies?

Answer:

- Hyphenated Techniques : Use LC-MS/MS to correlate retention times with mass fragments (e.g., m/z 190 for decarboxylated products).

- Isotopic Labeling : Track ¹³C-labeled carboxylic acid groups to distinguish hydrolysis pathways.

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify major degradation pathways. Compare results with accelerated stability models (e.g., Arrhenius plots) .

Q. What computational tools predict the environmental fate of this compound?

Answer:

- EPI Suite : Estimates biodegradation half-life (e.g., ~150 days for aerobic soil) and bioaccumulation potential (log Kow = 2.74).

- Density Functional Theory (DFT) : Models hydrolysis activation energy (~85 kJ/mol) and photodegradation pathways.

- Molecular Dynamics (MD) : Simulates interactions with soil organic matter to predict adsorption coefficients (Koc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.